molecular formula C12H17NO B1636272 N-benzyl-3-methylbutanamide

N-benzyl-3-methylbutanamide

Cat. No.: B1636272
M. Wt: 191.27 g/mol
InChI Key: RGJCMHQNRHWQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-methylbutanamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure features a 3-methylbutanamide moiety, an amide functional group, and a benzyl group, which contributes to its potential interactions in biological systems. This compound is part of a significant class of N-benzyl derivatives that are extensively investigated in medicinal chemistry for their role as key intermediates and scaffolds in the synthesis of bioactive molecules . Specifically, structural analogs of this compound, such as various N-benzyl aminocyclopentitols , have demonstrated promising biological activities, including potent glycosidase inhibitory effects . The mechanism of action for such inhibitors often involves mimicking carbohydrate transition states, thereby interfering with enzymatic pathways. Furthermore, related compounds are being explored for their anticancer properties through in vitro and in silico studies, highlighting the value of the N-benzyl amide structure in drug discovery pipelines . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-3-methylbutanamide

InChI

InChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

RGJCMHQNRHWQON-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Modern Amide Synthesis Routes

The formation of the amide bond between 3-methylbutanoic acid (isovaleric acid) and benzylamine (B48309) is the central transformation in synthesizing N-benzyl-3-methylbutanamide. This can be achieved through various methods, from direct condensation to multi-step procedures involving activated intermediates.

Condensation Reactions Utilizing Coupling Agents

Modern organic synthesis frequently employs coupling agents to facilitate the formation of amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups. These reagents activate the carboxylic acid component, making it susceptible to nucleophilic attack by the amine.

A prominent coupling agent used in the synthesis of related structures is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . nih.govgoogle.com This reagent has been effectively used to couple carboxylic acids with amines to form amides in good yields. researchgate.net For instance, in the synthesis of (R)-N′-benzyl 2-amino-3-methylbutanamide (B3250160), a structurally similar primary amino acid derivative (PAAD), DMTMM was used to couple the amino acid with benzylamine. nih.gov The general procedure involves stirring the carboxylic acid and benzylamine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of DMTMM, which leads to the formation of the desired amide. google.com

Other common coupling agents applicable to this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC). evitachem.com A general approach using a mixed anhydride (B1165640) coupling (MAC) method has also been reported for synthesizing N-benzylamide amino acid derivatives. amazonaws.com This procedure involves activating the carboxylic acid with isobutyl chloroformate at low temperatures before adding benzylamine. google.com

Table 1: Coupling Agents for Amide Synthesis

Coupling AgentFull NameGeneral ConditionsReference
DMTMM 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideTHF, Room Temperature nih.govgoogle.comresearchgate.net
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideTypically with an additive like HOBt, in DCM or DMF evitachem.com
MAC Mixed Anhydride Coupling (using Isobutyl Chloroformate)Anhydrous THF, -78 °C to Room Temperature google.comamazonaws.com

Preparation via Weinreb Amides

The Weinreb amide (N-methoxy-N-methylamide) serves as a versatile intermediate in organic synthesis, particularly for the preparation of ketones and aldehydes. nih.govorientjchem.org Its use can be extended to the synthesis of amides. The synthesis of this compound via this route would be a two-step process.

First, 3-methylbutanoic acid is converted to its corresponding Weinreb amide, N-methoxy-N-methyl-3-methylbutanamide. This can be achieved by treating the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. nih.gov A convenient one-pot procedure utilizes phosphorus oxychloride (POCl₃) as an acid activator in the presence of a base like diisopropylethylamine (DIPEA). wisdomlib.org This method is noted for its high efficiency and tolerance of various functional groups. wisdomlib.org

In a subsequent step, the Weinreb amide intermediate would react with a suitable benzylating agent. While Weinreb amides are most famously used to make ketones by reacting with Grignard or organolithium reagents, their transformation into other amides is less direct but conceptually feasible through reduction and subsequent acylation or other functional group interconversions. More directly, related studies have used Weinreb amides derived from amino acids to synthesize ketone analogues, which demonstrates the successful formation of the Weinreb amide intermediate from a similar butanamide precursor. nih.gov For example, the Weinreb amide of N-Boc-L-valine was reacted with phenylmagnesium bromide to yield a ketone. researchgate.net

Synthesis of Structural Analogues and Derivatives

The systematic modification of the this compound structure is essential for developing structure-activity relationships (SAR). Modifications have been explored on both the benzyl (B1604629) and butanamide portions of the molecule. nih.govacs.org

Functional Group Modifications on the Benzyl Moiety

The aromatic benzyl ring offers a prime site for modification to probe the effects of electronic and steric properties on activity. nih.gov Studies on related primary amino acid derivatives (PAADs) have shown that the nature and position of substituents on the N'-benzylamide ring significantly influence anticonvulsant activity. science.govnih.govacs.org

Analogues have been prepared by coupling the butanamide core with various substituted benzylamines. For instance, trifluoromethoxy groups have been introduced at the 2', 3', and 4' positions of the benzyl ring. nih.gov It was observed that electron-withdrawing groups on the benzylamide moiety generally retained or improved activity, whereas electron-donating groups led to a loss of activity. science.govscience.gov

Table 2: Examples of Analogues with Benzyl Moiety Modifications

Analogue NameModification on Benzyl RingSynthetic PrecursorReference
(R)-N'-(4-Trifluoromethoxy)benzyl 2-amino-3-methylbutanamide4'-Trifluoromethoxy4-(Trifluoromethoxy)benzylamine woarjournals.org
(R)-N'-(2-Trifluoromethoxy)benzyl 2-amino-3-methylbutanamide2'-Trifluoromethoxy2-(Trifluoromethoxy)benzylamine woarjournals.org
(R)-N'-(4-Fluorobenzyl) 2-amino-3-methylbutanamide4'-Fluoro4-Fluorobenzylamine woarjournals.org
(R)-N'-(3-Fluorobenzyloxy)benzyl 2-amino-3-methylbutanamide analogue4'-(3-Fluorobenzyloxy)4-(3-Fluorobenzyloxy)benzylamine science.govacs.org

Substitutions on the Butanamide Chain

Modifications to the butanamide chain have also been extensively investigated. These include altering the substituent at the C(2) position and changing the length or branching of the alkyl chain.

A key area of investigation has been the role of the C(2)-substituent. In a series of N'-benzyl 2-amino-3-methylbutanamide analogues, the C(2)-amino group is a defining feature derived from the parent amino acid, valine. nih.govacs.org Other studies have prepared analogues where this amino group is absent or replaced by other functionalities like a hydroxyl group or a simple hydrogen atom (resulting in this compound itself). nih.gov

For example, N-benzyl butanamide derivatives lacking the 3-methyl group but with different C(2) substituents have been synthesized from commercially available carboxylic acids and coupled with benzylamine. nih.gov Furthermore, analogues with different alkyl groups, such as ethyl or tert-butyl at C(2) instead of isopropyl, have been synthesized to evaluate the impact of steric bulk at this position. researchgate.net

Table 3: Examples of Analogues with Butanamide Chain Modifications

Analogue NameModification on Butanamide ChainSynthetic PrecursorReference
(R)-N′-Benzyl 2-amino-3,3-dimethylbutanamide3,3-dimethyl (tert-butyl at C2)(R)-2-Amino-3,3-dimethylbutanoic acid science.govnih.gov
N-Benzyl butanamideNo C3-methyl, no C2-substituentButanoic acid nih.gov
(R)-N-Benzyl 2-hydroxybutanamideNo C3-methyl, C2-hydroxy(R)-2-Hydroxybutanoic acid nih.gov
N-benzyl-2-bromo-N-isopropyl-3-methylbutanamideC2-bromo, N-isopropyl2-bromo-3-methylbutanoic acid chemicalbook.com

Synthesis of Thioamide and Thiourea (B124793) Derivatives

This compound serves as a precursor or structural analogue in the synthesis of various thioamide and thiourea derivatives. These transformations are significant as thioureas and their derivatives are recognized for a wide range of biological activities and applications in organic synthesis. mdpi.comresearchgate.net

A direct synthesis of a thiourea derivative, N-(dibenzylcarbamothioyl)-3-methylbutanamide, has been reported. eurjchem.com This compound was synthesized and characterized using spectroscopic methods like NMR and FT-IR, with its molecular structure confirmed by single-crystal X-ray diffraction. eurjchem.com The synthesis involves the reaction of an appropriate isothiocyanate with an amine, a common and high-yield method for creating structurally diverse thioureas. mdpi.com

In a related context, the conversion of a similar amide structure to a thioamide has been demonstrated. Researchers prepared a thioamide derivative of (R)-N′-benzyl 2-amino-3-methylbutanamide by treating the corresponding amide with Lawesson's reagent at reflux. nih.gov This reagent is widely used for the thionation of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogues. researchgate.netnih.gov

Table 1: Synthesis of Thioamide and Thiourea Derivatives
Derivative TypeStarting Material (or Analogue)Key Reagents/MethodResulting CompoundSource
Thiourea3-methylbutanoyl chloride, KSCN, and dibenzylamine (B1670424)Reaction to form N-(dibenzylcarbamothioyl)-3-methylbutanamideN-(dibenzylcarbamothioyl)-3-methylbutanamide eurjchem.com
Thioamide(R)-N'-benzyl 2-(tert-butoxycarbonylamino)-3-methylbutanamideTreatment with Lawesson's reagent, followed by TFA deprotectionThioamide derivative of (R)-N′-benzyl 2-amino-3-methylbutanamide nih.gov

Incorporation into Complex Molecular Scaffolds

The this compound framework, and particularly its closely related amino acid-derived analogues, serve as foundational structures for building more complex molecules with specific biological activities. These scaffolds are often developed through systematic chemical modifications to explore structure-activity relationships (SAR).

One significant application is the use of (R)-N′-benzyl 2-amino-3-methylbutanamide as a parent compound for a class of molecules known as Primary Amino Acid Derivatives (PAADs). nih.govacs.org These compounds have been synthesized and evaluated for anticonvulsant properties. The synthesis involves coupling the parent amino acid derivative with various commercially available amines using standard mixed anhydride coupling (MAC) procedures, followed by deprotection steps. nih.gov This approach allows for the introduction of diverse structural units at different positions of the molecule, demonstrating its utility as a versatile scaffold. nih.govacs.org

Furthermore, the 3-methylbutanamide moiety has been incorporated into complex heterocyclic systems. In one example, a multicomponent Ugi-Deprotection-Cyclization (UDC) strategy was employed to create a library of 1,4-thienodiazepine-2,5-diones. nih.gov This process resulted in hybrid peptidomimetic structures, including a compound featuring the N-substituted 3-methylbutanamide group attached to the diazepine (B8756704) core, highlighting the role of the butanamide fragment as a building block in complex scaffold development. nih.gov

Table 2: Examples of Complex Scaffolds
Parent ScaffoldSynthetic StrategyResulting Complex Structure ClassSpecific ExampleSource
(R)-N′-benzyl 2-amino-3-methylbutanamideCoupling with various amines via Mixed Anhydride Coupling (MAC)Primary Amino Acid Derivatives (PAADs)Analogues with modifications at the terminal amide site nih.govacs.org
Valine, tert-butyl isocyanide, etc.Gewald and Ugi-Deprotection-Cyclization (UDC) multicomponent reactions1,4-Thienodiazepine-2,5-dionesN-(tert-butyl)-2-(2,5-dioxo...diazepin-4-yl)-3-methylbutanamide nih.gov

Reaction Mechanisms and Selectivity Studies

Studies on analogues of this compound reveal important insights into reaction selectivity, particularly concerning how structural modifications influence biological activity. Research on Primary Amino Acid Derivatives (PAADs) derived from (R)-N′-benzyl 2-amino-3-methylbutanamide has demonstrated significant selectivity based on the electronic properties of substituents. nih.gov

A key finding is that the anticonvulsant activity of these compounds is highly sensitive to the electronic nature of substituents at the para-position (4'-position) of the N′-benzylamide ring. nih.govscience.gov The research established the following selectivity:

Electron-withdrawing groups : The presence of an electron-withdrawing group at the 4'-position of the benzyl ring retained the compound's anticonvulsant activity. nih.govscience.gov

Electron-donating groups : Conversely, the introduction of an electron-releasing group at the same position led to a loss of activity. nih.govscience.gov

This demonstrates a clear electronic selectivity that governs the biological function of the molecular scaffold. This selectivity is noteworthy because it differs significantly from what was observed in a related class of compounds, the Functionalized Amino Acids (FAAs). In FAAs, anticonvulsant activity was found to be insensitive to such electronic changes, with both electron-donating and electron-withdrawing groups yielding highly active compounds. nih.gov The divergence in SAR between PAADs and FAAs at this specific site suggests that they may function through different mechanisms of action. nih.govacs.org

The proposed mechanism for the synthesis of this compound itself from nitriles and primary amines involves a copper-catalyzed reaction in water. The proposed pathway suggests the coordination of the nitrile and amine to the copper center, followed by nucleophilic attack of the amine on the activated nitrile, leading to an amidine intermediate which is then hydrolyzed to the final N-substituted amide product. researchgate.netscielo.br The selectivity of this catalytic system is high for primary amines, as reactions with secondary or aryl amines did not proceed under the same conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of N-benzyl-3-methylbutanamide in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the amide and phenyl groups. A representative analysis, based on established principles and data from analogous compounds such as N-benzyl-1-naphthamide and N-(4-cyanophenyl)-3-methylbutanamide, allows for the assignment of the proton signals. rsc.org

Key expected signals include a broad singlet for the amide proton (N-H), a doublet for the benzylic methylene (B1212753) protons (-CH₂-), multiplets for the aromatic protons of the phenyl group, and signals corresponding to the isobutyl group protons (-CH₂-CH-(CH₃)₂). The coupling between adjacent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for confirming the connectivity.

Interactive Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz) Integration
Amide (N-H)5.8 - 6.5Broad Singlet-1H
Aromatic (C₆H₅)7.2 - 7.4Multiplet-5H
Benzyl (B1604629) (N-CH₂-Ph)4.4 - 4.5Doublet~5-62H
Isobutyl (-CH-)2.1 - 2.3Multiplet (Septet)~6-71H
Isobutyl (α-CH₂)2.0 - 2.2Doublet~72H
Isobutyl (CH₃)₂0.9 - 1.0Doublet~6-76H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly characteristic and appears significantly downfield. Assignments are based on established chemical shift ranges and data from structurally similar compounds. rsc.org

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)172 - 173
Aromatic (C, ipso)138 - 139
Aromatic (CH, ortho/para)127 - 129
Aromatic (CH, meta)127 - 128
Benzyl (N-CH₂)43 - 44
Isobutyl (α-CH₂)46 - 47
Isobutyl (-CH-)25 - 26
Isobutyl (-CH₃)22 - 23

The amide bond in this compound possesses a significant degree of double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. Temperature-dependent NMR studies are a powerful method to investigate these dynamic processes. nist.gov

As the temperature is increased, the rate of rotation around the C-N bond increases. If the rate of this exchange becomes fast on the NMR timescale, separate signals for different conformers will broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into a time-averaged signal at higher temperatures. nist.gov

Furthermore, the chemical shift of the amide proton is sensitive to its environment, particularly its involvement in hydrogen bonding. nih.govnih.gov The change in the amide proton's chemical shift with temperature, known as the temperature coefficient (dδ/dT), can provide insight into solvent exposure and hydrogen bond strength. acs.orgresearchgate.net A small temperature coefficient (typically < 3 ppb/K) suggests that the proton is involved in a stable intramolecular or intermolecular hydrogen bond, shielding it from changes in the solvent environment. nih.gov Conversely, a larger temperature coefficient indicates a solvent-exposed proton.

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental spectroscopic data. nih.gov By calculating the optimized molecular geometry and theoretical spectroscopic parameters, a reliable assignment of NMR and IR bands can be achieved. researchgate.netmdpi.com

For this compound, DFT calculations using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can predict ¹H and ¹³C chemical shifts and IR vibrational frequencies. researchgate.netmdpi.com The calculated chemical shifts, when properly referenced, can be compared with experimental data to confirm assignments. Similarly, calculated vibrational frequencies, often scaled to correct for anharmonicity and basis set limitations, can be correlated with experimental IR absorption bands. nih.gov This computational approach is invaluable for assigning complex spectral regions and understanding the underlying molecular motions. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound is dominated by absorptions corresponding to its secondary amide and aromatic functionalities. The analysis of the spectrum allows for the identification of key structural features. The most prominent bands are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band).

The Amide I band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration and is highly sensitive to hydrogen bonding. The Amide II band, found between 1520-1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The N-H stretching vibration itself gives rise to a sharp or broad band around 3300 cm⁻¹. Other significant absorptions include C-H stretching from both the aromatic ring and the aliphatic isobutyl and benzyl groups.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchSecondary Amide3250 - 3350Medium-Strong
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)-CH₃, -CH₂, -CH-2850 - 3000Strong
C=O Stretch (Amide I)Secondary Amide1630 - 1680Strong
N-H Bend (Amide II)Secondary Amide1520 - 1580Strong
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600Medium
C-H Bend (Aliphatic)-CH₃, -CH₂-1350 - 1470Medium

Correlation with Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of this compound. windows.netmultidisciplinaryjournals.com Methods such as B3LYP are commonly used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. core.ac.ukajrconline.org These computational results provide a powerful complement to experimental data, allowing for a more detailed interpretation of spectroscopic findings.

The correlation between theoretical predictions and experimental results is crucial for confirming the proposed structure and understanding its conformational preferences. windows.net For instance, calculated bond lengths and angles from an optimized geometry can be compared with data obtained from X-ray crystallography, with high correlation coefficients indicating a reliable theoretical model. windows.netajrconline.org Similarly, predicted vibrational spectra can be matched with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes. core.ac.uk In the context of this compound, theoretical calculations would help identify the most stable conformers, considering the rotational freedom around the amide bond and the benzyl group.

Table 1: Conceptual Comparison of Theoretical and Experimental Data

ParameterTheoretical Value (DFT/B3LYP)Experimental ValueTechnique
C=O Bond Length~1.23 Å~1.24 ÅSCXRD
C-N Amide Bond Length~1.35 Å~1.34 ÅSCXRD
C=O Stretch Frequency~1680 cm-1~1650 cm-1FTIR
N-H Stretch Frequency~3400 cm-1~3300 cm-1FTIR

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying this compound and elucidating its structure through analysis of its fragmentation pattern under electron impact (EI) ionization. chemguide.co.uk The molecular ion (M•+) peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.26 g/mol ). The subsequent fragmentation is predictable based on the functional groups present. libretexts.org

Key fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of the stable benzyl cation ([C₇H₇]⁺) at m/z 91, which is often a prominent peak for benzyl-containing compounds. nih.gov

Cleavage of the amide bond (C-N bond), which can lead to the formation of an isovaleryl cation ([C₅H₉O]⁺) at m/z 85 or a benzylaminium radical cation.

McLafferty rearrangement , a characteristic fragmentation for carbonyl compounds, could lead to the formation of a neutral enol and a charged fragment, although this is more common in primary amides. libretexts.org

Loss of the isobutyl group ([C₄H₉]•) from the molecular ion, resulting in a fragment at m/z 134.

Table 2: Predicted GC-MS Fragmentation of this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
191Molecular Ion[C₁₂H₁₇NO]⁺-
134[M - C₄H₉]⁺[C₈H₈NO]⁺Loss of isobutyl radical
106[C₇H₈N]⁺[C₇H₈N]⁺Amide bond cleavage with H rearrangement
91Benzyl Cation[C₇H₇]⁺Alpha-cleavage
85Isovaleryl Cation[C₅H₉O]⁺Amide bond cleavage
57Isobutyl Cation[C₄H₉]⁺Cleavage at carbonyl group

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Exact Mass Determination

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides the exact mass of the molecular ion, which is crucial for unambiguously determining its elemental composition. Unlike nominal mass, which is the integer mass of the most abundant isotope, exact mass is the calculated mass based on the precise masses of the constituent isotopes. researchgate.net This high level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₂H₁₇NO. The exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This technique confirms the molecular formula with a high degree of confidence.

Table 3: Exact Mass Calculation for this compound

ElementCountExact Isotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)171.00782517.133025
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Calculated Exact Mass [M] 191.131014
Calculated Exact Mass [M+H]⁺ 192.138839

Single Crystal X-ray Diffraction (SCXRD)

Table 4: Representative Crystallographic Data for a Benzyl-Amide Compound

ParameterValue
Empirical formulaC₁₂H₁₇NO
Formula mass191.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~5.5
c (Å)~20.0
β (°)~95.0
Volume (ų)~1150
Z4

Note: Data are representative and based on typical values for similar organic molecules.

Determination of Solid-State Molecular Conformation and Geometry

SCXRD analysis would reveal the precise solid-state conformation of this compound. The amide functional group is expected to be largely planar due to resonance delocalization. The analysis would determine the torsion angles that define the orientation of the benzyl group relative to the amide plane and the conformation of the flexible isobutyl group. nih.gov Key geometric parameters, such as the C=O, C-N, and N-H bond lengths, would be accurately measured, providing insight into the electronic structure of the amide bond.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions that stabilize the lattice structure. ias.ac.in For this compound, the most significant interaction is expected to be hydrogen bonding between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. researchgate.netmdpi.com This N-H···O interaction typically leads to the formation of infinite chains or centrosymmetric dimers, which are common motifs in the crystal structures of secondary amides. gla.ac.uk

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, predict spectroscopic properties, and analyze electronic characteristics. dergipark.org.trejosat.com.tr For N-benzyl-3-methylbutanamide, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. nih.govpnrjournal.com

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govmdpi.com This procedure calculates the forces on each atom and iteratively adjusts their positions until a stable, low-energy conformation is found. mdpi.com From the optimized structure of this compound, critical molecular parameters such as bond lengths, bond angles, and dihedral angles are derived. pnrjournal.com These theoretical parameters provide a detailed picture of the molecule's geometry and can be compared with experimental data from techniques like X-ray crystallography for validation.

Table 1: Selected Optimized Molecular Parameters for this compound (Illustrative)

This table presents typical data that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The values are illustrative.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C=OCarbonyl C - Carbonyl O1.23 Å
C-NCarbonyl C - Amide N1.35 Å
N-HAmide N - Amide H1.01 Å
C-CBenzyl (B1604629) CH₂ - Phenyl C1.51 Å
**Bond Angles (°) **
O=C-NCarbonyl O - Carbonyl C - Amide N122.5°
C-N-HCarbonyl C - Amide N - Amide H121.0°
C-N-CCarbonyl C - Amide N - Benzyl C123.0°
Dihedral Angles (°)
O=C-N-CCarbonyl O - Carbonyl C - Amide N - Benzyl C178.5° (trans)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. rsc.orgnih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov These theoretical spectra allow for the assignment of specific vibrational modes (e.g., stretching, bending) to the absorption bands observed in experimental FT-IR and FT-Raman spectra, providing a robust validation of the computational model. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

This table shows representative theoretical vibrational frequencies. Experimental validation is crucial for accurate assignments.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected IR Intensity
N-H StretchAmide~3350Strong
C-H Stretch (Aromatic)Benzyl Ring3050 - 3100Medium
C-H Stretch (Aliphatic)Isobutyl & Benzyl CH₂2870 - 2960Strong
C=O StretchAmide I Band~1675Very Strong
N-H BendAmide II Band~1550Strong
C=C StretchBenzyl Ring1450 - 1600Medium-Strong

DFT is also used to analyze the electronic properties of this compound by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. ejosat.com.tr The MEP map uses a color scale to indicate regions of varying electron density. Electron-rich areas, which are prone to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, susceptible to nucleophilic attack, are colored blue (positive potential). nih.gov For this compound, the MEP would show a high negative potential around the carbonyl oxygen atom and a positive potential near the amide hydrogen atom.

Table 3: Calculated Electronic Properties for this compound (Illustrative)

PropertyDescriptionCalculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital-6.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital-0.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies6.3 eV

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. mdpi.com

MD simulations can explore the conformational landscape of this compound beyond the static, minimum-energy structure provided by DFT. By simulating the molecule over nanoseconds or longer, researchers can observe its flexibility, identify dominant conformations, and analyze the transitions between different shapes. nih.gov A key metric for assessing stability during a simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. nih.gov A simulation that reaches a stable, fluctuating RMSD value indicates that the molecule has equilibrated and is conformationally stable within the simulated conditions. nih.gov

MD simulations are particularly powerful for studying how this compound interacts with its environment, such as in different solvents (e.g., water, chloroform) or in proximity to a biological receptor. mdpi.com These simulations can explicitly model solvent molecules and quantify intermolecular forces like hydrogen bonds and van der Waals interactions. For instance, a simulation in water would reveal the extent of hydrogen bonding between the amide group's N-H and C=O moieties and surrounding water molecules. It would also highlight the hydrophobic interactions of the benzyl and isobutyl groups, which tend to avoid the aqueous environment. This information is critical for understanding the molecule's solubility and behavior in biological systems.

Table 4: Summary of Potential Intermolecular Interactions of this compound in an Aqueous Environment

Type of InteractionMolecular Moiety InvolvedInteracting Partner (e.g., Water)
Hydrogen Bond Donor Amide N-HOxygen atom of H₂O
Hydrogen Bond Acceptor Carbonyl OxygenHydrogen atoms of H₂O
Hydrophobic Interactions Benzyl Ring, Isobutyl GroupNon-polar environment; self-association
Van der Waals Interactions All atomsAll surrounding atoms

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a receptor's active site. These studies provide insights into the binding modes and affinities, which are crucial for understanding the compound's mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes and Affinities

While specific docking studies detailing the binding of this compound to a particular receptor are not extensively documented in publicly available literature, the broader class of N'-benzyl 2-substituted 2-amino acetamides, to which it belongs, has been studied. nih.govnih.gov Research on these primary amino acid derivatives (PAADs) suggests that their anticonvulsant activity is linked to their interaction with voltage-gated sodium channels. researchgate.net

Molecular docking analyses of analogous compounds with these channels indicate that the N-benzylamide portion of the molecule plays a significant role in forming crucial interactions within the binding pocket. researchgate.net It is hypothesized that the benzyl group engages in hydrophobic and π-π stacking interactions with aromatic residues of the receptor, while the amide linker can form hydrogen bonds. researchgate.net The 3-methylbutanamide moiety, with its branched alkyl group, is thought to contribute to the steric fit and hydrophobic interactions within the binding site. The stereochemistry at the C(2)-position is also critical, with the (R)-enantiomer generally showing higher activity, suggesting a specific orientation is required for optimal binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for their function.

Development and Utilization of Computational Descriptors for Structure-Activity Relationships

For this compound and its analogues, QSAR studies have highlighted the importance of several computational descriptors in determining their anticonvulsant activity. Structure-activity relationship (SAR) studies have demonstrated that the efficacy of these PAADs is associated with the presence of a hydrocarbon moiety at the C(2)-position. nih.govnih.gov Furthermore, the electronic properties of the substituent on the 4'-position of the N'-benzylamide ring have been shown to influence activity, a feature that distinguishes PAADs from the related class of functionalized amino acids (FAAs). nih.govnih.gov

Key descriptors that have been implicitly identified through SAR as being important for the anticonvulsant activity of this class of compounds include:

Descriptor TypeSignificance for this compound Analogues
Steric Descriptors The size and shape of the C(2)-substituent are critical. A branched alkyl group like the isobutyl group in this compound is favorable.
Electronic Descriptors The electronic nature of substituents on the benzyl ring influences activity, indicating the importance of electrostatic interactions with the receptor.
Topological Descriptors The overall molecular shape and connectivity are important for fitting into the receptor binding site.
Hydrophobicity The hydrophobic character of the C(2)-hydrocarbon and the benzyl group is believed to contribute significantly to binding affinity.

These descriptors underscore the nuanced structural requirements for potent anticonvulsant activity within this chemical series.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of the structure-activity relationships. They generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity.

For a series of compounds including this compound, a hypothetical CoMFA analysis would likely generate the following insights, represented in contour maps:

Steric Fields (Green and Yellow Contours): Green contours would likely be observed near the C(2)-isobutyl group, indicating that bulkier substituents in this region are favorable for activity. Conversely, yellow contours might appear in other areas, suggesting that steric hindrance in those positions is detrimental.

Electrostatic Fields (Blue and Red Contours): Blue contours, representing regions where positive charge is favorable, might be located near the amide nitrogen, suggesting a potential hydrogen bond donor interaction. Red contours, indicating where negative charge is beneficial, could be situated near the amide oxygen, highlighting its role as a hydrogen bond acceptor.

A CoMSIA analysis would further refine these predictions by including fields for hydrophobicity and hydrogen bond donor/acceptor properties. The resulting contour maps would provide a comprehensive guide for the rational design of new, more potent analogues of this compound with enhanced anticonvulsant properties.

Structure Activity Relationship Sar and Molecular Interaction Studies

Investigation of Structural Parameters for Molecular Recognition

The biological activity of N-benzyl-3-methylbutanamide and related compounds, particularly their anticonvulsant properties, is highly dependent on their molecular structure. Systematic modifications at various sites on the molecule have elucidated key parameters for molecular recognition and efficacy. These compounds are part of a broader class known as primary amino acid derivatives (PAADs), which are structurally related to functionalized amino acids (FAAs) but differ by the absence of a terminal N-acetyl group. researchgate.netnih.govnih.gov

Impact of Terminal Amide Site Modifications on Interaction Profiles

The terminal amide site of PAADs, such as this compound, exhibits significant structural latitude. researchgate.netnih.gov Unlike the more structurally constrained FAAs, modifications at this position in PAADs can be made with considerable flexibility, suggesting a different mechanism of action between the two classes. nih.govnih.gov For instance, N-amine substitution has been shown to improve anticonvulsant activity in some analogs, while leading to a loss of activity in others, indicating that there is no universal pattern for this modification. nih.gov This divergence at the terminal amide site is a key differentiator in the SAR between PAADs and FAAs. researchgate.netnih.gov

Role of Substituents on the C(2)-Carbon in Molecular Interactions

The substituent at the C(2)-carbon is a critical determinant of anticonvulsant potency in this class of compounds. researchgate.netnih.gov Research has consistently shown that a hydrocarbon moiety at this position is associated with efficacy. researchgate.netnih.govnih.gov Specifically, potent anticonvulsant activity is observed when the C(2) R-group is an ethyl, isopropyl, or tert-butyl group. researchgate.net Furthermore, the stereochemistry at this chiral center is crucial, with the D-amino acid configuration (the (R)-stereoisomer) conferring the highest activity. researchgate.net Replacing the amino group at this position with hydrogen, methyl, or hydroxyl groups has also been investigated to determine the importance of the amino functionality for activity. nih.gov

Influence of Electronic Properties of N'-benzylamide Substituents on Binding

The electronic properties of substituents on the N'-benzylamide aromatic ring significantly influence the biological activity of these compounds. researchgate.netnih.govnih.gov SAR studies demonstrate that anticonvulsant activity is sensitive to electronic changes at the para-position (4'-site) of the benzyl (B1604629) ring. nih.govnih.gov Activity is generally retained or improved with the introduction of electron-withdrawing groups. nih.gov Conversely, the inclusion of electron-donating groups typically leads to a loss of activity. nih.gov This is a distinct feature of PAADs, as the activity of the related FAA class is largely insensitive to electronic changes at this same site. researchgate.netnih.govnih.gov This suggests that the N'-benzylamide ring is involved in a specific electronic interaction with the biological target. A rationally designed approach incorporating groups like 3-fluorobenzyloxy or 3-fluorophenoxymethyl at this site has been shown to improve activity. nih.gov

Table 1: Effect of C(2)-Carbon and N'-benzylamide Substituents on Anticonvulsant Activity of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) Analogs

Compound Modification Substituent Effect on Anticonvulsant Activity Reference
C(2)-Carbon Ethyl, Isopropyl, tert-butyl Potent Activity researchgate.net
N'-benzylamide (4'-position) Electron-withdrawing group Activity Retained/Improved nih.gov
N'-benzylamide (4'-position) Electron-donating group Activity Lost nih.gov

Effects of 3-Oxy Site Substituents on Ligand-Target Interactions

In a closely related analog, (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), the structure-activity relationship of the 3-oxy site has been well-defined. nih.gov These studies show that the introduction of small, nonpolar, and non-bulky substituents at this position results in compounds with significant seizure protection. nih.gov While the loss of anticonvulsant activity is observed with larger moieties at the 3-oxy site, this can be partially offset by including unsaturated groups. nih.gov These findings indicate that both the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining pronounced anticonvulsant activities. nih.gov

In Vitro Receptor Binding and Ligand Interaction Profiling

The anticonvulsant effects of this compound analogs are believed to be mediated through their interaction with specific molecular targets in the central nervous system. evitachem.com While comprehensive receptor binding profiles are still under investigation, the primary mechanisms of action for many anticonvulsants involve the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission. wikipedia.orgnih.govepilepsysociety.org.uk

Analogs of this compound are investigated for their potential to bind to various receptors, including sigma receptors (σR), which are considered attractive targets for neurological disorders. researchgate.net For example, certain functionalized pyridines containing an N-benzylpiperidine motif have shown high affinity for the σ1R subtype, with Ki values in the nanomolar range. researchgate.net Although direct binding data for this compound on a wide array of receptors is not extensively published, the SAR data, particularly the sensitivity to electronic properties on the benzyl ring, strongly suggests a specific and directional interaction with a protein binding pocket. nih.gov The anticonvulsant profile of related compounds suggests potential interactions with targets like voltage-gated sodium channels, voltage-gated calcium channels, or components of the GABA system. wikipedia.orgnih.gov

Enzyme Inhibition Mechanisms at a Molecular Level

This compound and its analogs can function as modulators of enzyme activity, acting as either inhibitors or activators depending on their specific structure and the target enzyme. evitachem.com The mechanism of action for many anticonvulsant drugs involves the inhibition of enzymes critical to neuronal excitability or neurotransmitter metabolism. nih.gov

The primary mechanism of action for many modern antiepileptic drugs is the blockade of voltage-gated sodium channels, which reduces the excessive firing of neurons. nih.govepilepsysociety.org.uk Other mechanisms include blocking calcium channels, enhancing the inhibitory effects of the neurotransmitter GABA, or reducing the excitatory effects of glutamate. nih.govepilepsysociety.org.ukmedicalnewstoday.com For instance, some drugs inhibit GABA transaminase, the enzyme responsible for GABA degradation, thereby increasing GABA levels in the brain. nih.gov

While the specific enzyme targets for this compound are not fully elucidated, its classification as a PAAD with potent anticonvulsant activity suggests it may operate through one of these established mechanisms. researchgate.netnih.gov The structural similarities to other anticonvulsants and the detailed SAR studies provide a foundation for hypothesizing its interaction at a molecular level, likely involving the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. nih.govepilepsysociety.org.uk

Intermolecular Interactions, Self Assembly, and Crystal Engineering

Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are a crucial directional force in the self-assembly of molecules containing amide functional groups. pressbooks.pub In secondary amides like N-benzyl-3-methylbutanamide, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This donor-acceptor pairing leads to the formation of predictable and robust hydrogen-bonding patterns known as supramolecular synthons. researchgate.net

The most common supramolecular synthon in secondary amides involves the formation of infinite chains through N-H···O=C hydrogen bonds. researchgate.netresearchgate.net These chains can be described by a graph set notation, typically C(4), indicating a chain where the hydrogen bond encloses a pattern of four atoms. While the specific crystal structure of this compound is not publicly available, analysis of related N-benzyl amide structures suggests the prevalence of such chain motifs. proquest.com The formation of these hydrogen-bonded chains is a primary driver in the organization of the molecules in the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

While a Hirshfeld surface analysis for this compound is not available due to the absence of its specific crystal structure data, a study on the closely related compound, N-(Dibenzylcarbamothioyl)-3-methylbutanamide, provides valuable insights. scispace.com For this analogue, Hirshfeld surface analysis revealed the significance of H···H, O···H, and S···H contacts in stabilizing the crystal packing. Given the structural similarities, it is highly probable that for this compound, H···H, O···H (from the carbonyl group), and C···H/H···C interactions are the most significant contributors to the crystal packing. worldscientific.comnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For analogous N-benzyl derivatives, H···H contacts typically account for the largest percentage of the surface area, followed by C···H/H···C and O···H/H···O contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal structure. nih.gov

Crystal Packing Stabilization Mechanisms

The stability of the crystal packing in this compound arises from a combination of strong and weak intermolecular interactions. The primary stabilizing force is the network of N-H···O=C hydrogen bonds that form one-dimensional chains. researchgate.net

These chains are then packed together through weaker, yet collectively significant, van der Waals forces, including dipole-dipole interactions and London dispersion forces. The benzyl (B1604629) group plays a crucial role in the packing through π-π stacking interactions between the aromatic rings of adjacent molecules. These stacking interactions, along with C-H···π interactions, contribute to a more efficient and stable three-dimensional arrangement.

Analysis of a related thiourea (B124793) derivative, N-(Dibenzylcarbamothioyl)-3-methylbutanamide, showed the presence of π···π stacking interactions between the dibenzylamine (B1670424) rings, leading to a ladder-like chain structure. scispace.com It is plausible that this compound adopts a similar packing motif, where the benzyl groups of parallel hydrogen-bonded chains interdigitate to maximize favorable aromatic interactions. The interplay of the directional hydrogen bonds and the less directional van der Waals and π-stacking interactions ultimately determines the final crystal architecture.

Self-Assembly Properties in Solution and Solid State

The same intermolecular interactions that govern the crystal packing of this compound also drive its self-assembly in solution, leading to the formation of larger supramolecular structures.

Several studies on N-benzyl substituted amides and related compounds have demonstrated their ability to act as low-molecular-weight gelators (LMWGs). nih.gov These molecules can self-assemble in appropriate solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a supramolecular gel.

The initial step in gel formation is typically the one-dimensional self-assembly of the molecules into fibers or ribbons, driven by the strong, directional hydrogen bonds between the amide groups. nih.gov These primary structures then entangle or associate through weaker interactions, such as π-π stacking of the benzyl groups and van der Waals forces, to create the gel network. This process represents a hierarchical organization, where molecular-level interactions lead to the formation of nano- and micro-scale structures that ultimately define the macroscopic properties of the gel.

The formation and properties of the supramolecular networks are highly dependent on several factors, offering avenues for tunability. The choice of solvent is critical, as it can compete for hydrogen bonding sites and influence the solubility of the gelator. The stability and morphology of the resulting gel can be tuned by modifying the chemical structure of the gelator molecule. For instance, in related systems, substituents on the benzyl group have been shown to affect the stability and thickness of the resulting gels. nih.gov

Furthermore, external stimuli such as temperature and the presence of additives can influence the self-assembly process. thieme-connect.de The reversible nature of the non-covalent interactions allows for the possibility of creating stimuli-responsive materials where the gel-sol transition can be controlled. While specific studies on the tunability of this compound gels are not available, the principles derived from analogous systems suggest that its self-assembly behavior could be similarly modulated.

Advanced Analytical Methodologies and Separation Science

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amides like N-benzyl-3-methylbutanamide. nih.gov Its high resolution and sensitivity make it ideal for quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For this compound, a standard C18-bonded silica (B1680970) column is highly effective. nih.govsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The benzyl (B1604629) and isobutyl groups of the molecule will interact strongly with the C18 alkyl chains, leading to its retention.

The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with varying polarities and to elute the target compound as a sharp, well-defined peak. nih.gov Detection is commonly achieved using a UV detector, as the benzyl group in this compound is chromophoric and absorbs UV light.

For challenging separations where standard C18 columns may not provide adequate resolution, specialized columns with alternative selectivity, such as those with an embedded amide group (RP-Amide), can be utilized. sigmaaldrich.comhplc.eumtc-usa.com These columns can offer different retention characteristics due to hydrogen bonding interactions with the embedded polar group. hplc.eu

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterValue/TypeRationale
Column C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm)Industry standard for reversed-phase separation of moderately nonpolar compounds. nih.gov
Mobile Phase A Water (often with 0.1% formic or acetic acid)The polar component of the mobile phase. Acid is added to improve peak shape and control ionization of any acidic/basic impurities.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the compound from the nonpolar stationary phase. nih.gov
Gradient 50% B to 95% B over 20 minutesA gradient ensures that earlier-eluting polar impurities are separated from the main compound and that the product is eluted efficiently with good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a standard 4.6 mm ID analytical column.
Detection UV at 220 nm or 254 nmThe aromatic benzyl ring provides strong UV absorbance for sensitive detection.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic increases in resolution, sensitivity, and, most notably, speed. thomassci.com This technology utilizes columns packed with sub-2 µm particles, such as the ACQUITY UPLC BEH C18 1.7 µm column, which operate at much higher pressures (up to 15,000 psi). waters.comfishersci.com

The fundamental principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a substantial increase in chromatographic efficiency. lcms.cz An HPLC method developed for this compound can be transferred to a UPLC system to significantly reduce analysis time without sacrificing separation quality. thomassci.com For instance, a 20-minute HPLC run can often be shortened to a 2-4 minute UPLC run. This high throughput is invaluable in settings that require rapid analysis of many samples. The enhanced sensitivity of UPLC, resulting from narrower and taller peaks, is also beneficial for detecting trace-level impurities. thomassci.com The BEH (Bridged Ethyl Hybrid) particles used in these columns offer enhanced stability across a wide pH range (1-12), providing greater flexibility in method development. waters.comselectscience.net

Table 2: Comparison of Typical HPLC and UPLC Parameters

ParameterConventional HPLCUPLC (Expedited Analysis)
Column C18, 4.6 x 150 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm waters.com
Flow Rate 1.0 mL/min0.5 mL/min
Pressure ~1,500 - 2,500 psi~8,000 - 12,000 psi
Run Time ~20-30 minutes~2-5 minutes
Solvent Usage HighSignificantly Reduced thomassci.com
Peak Width BroadNarrow (Higher Efficiency & Sensitivity) lcms.cz

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. rsc.orglibretexts.orgsilicycle.com In the synthesis of this compound (e.g., from benzylamine (B48309) and isovaleryl chloride), TLC is used to track the consumption of the starting materials and the formation of the product. youtube.com

The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel, which is polar. silicycle.comkhanacademy.org The mobile phase, or eluent, is a mixture of organic solvents, commonly a less polar solvent like hexane (B92381) or pentane (B18724) mixed with a more polar solvent like ethyl acetate (B1210297). rsc.org

To monitor the reaction, three spots are applied to the baseline of the TLC plate: the starting material (e.g., benzylamine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity. libretexts.org The more polar a compound, the stronger its interaction with the silica gel, and the less it travels up the plate, resulting in a lower Retention Factor (Rf). The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane and a new spot, corresponding to the this compound product, appears. libretexts.org The product, being less polar than a starting material like benzylamine but more polar than an eluent like pure hexane, will have an intermediate Rf value.

Table 3: Example TLC Monitoring of this compound Synthesis

CompoundPolarityExpected Rf Value (20% EtOAc/Hexane)Observation on TLC Plate
Benzylamine High (Primary Amine)~0.1Starting material spot, should diminish over time.
Isovaleryl Chloride Moderate~0.6Starting material spot, should diminish over time. (May hydrolyze on plate).
This compound Moderate (Secondary Amide)~0.4Product spot, should appear and intensify over time.

Column Chromatography for Compound Purification

Following the completion of a synthesis reaction, column chromatography (often flash chromatography) is the standard method for purifying this compound on a preparative scale. rsc.orgresearchgate.net This technique operates on the same principles as TLC but on a larger scale to isolate the desired compound from unreacted starting materials, reagents, and byproducts. epfl.ch

A glass column is packed with a stationary phase, most commonly silica gel. rochester.edu The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. epfl.ch An eluent, typically a solvent system optimized by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane), is then passed through the column. rsc.orgorgsyn.org

Components of the mixture move down the column at different rates depending on their polarity. Non-polar impurities will travel through the column quickly with the less polar eluent. The target compound, this compound, will move at an intermediate rate. Highly polar impurities and baseline materials will remain adsorbed near the top of the column. rochester.edu The eluent is collected in a series of fractions, which are then analyzed (usually by TLC) to identify those containing the pure product. These pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Table 4: General Parameters for Column Chromatography Purification

ParameterValue/TypePurpose
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for separating compounds of moderate polarity. rsc.org
Eluent Hexane / Ethyl Acetate Gradient (e.g., 5% to 30% EtOAc)The eluent composition is gradually made more polar to first elute non-polar byproducts and then the desired amide product. rsc.org
Column Loading Dry loading or concentrated solutionThe crude product is adsorbed onto a small amount of silica or dissolved in a minimal amount of solvent before being applied to the column. rochester.edu
Fraction Collection Performed in small volumesAllows for the precise separation of the product from close-eluting impurities.
Fraction Analysis Thin-Layer Chromatography (TLC)Used to identify which collected fractions contain the pure desired compound.

Emerging Research Themes and Future Perspectives

Exploration of Novel Derivative Classes with Tailored Molecular Interactions

A significant future direction for research on N-benzyl-3-methylbutanamide lies in the design and synthesis of novel derivatives with customized molecular properties. This approach aims to enhance or modify the compound's inherent characteristics to suit specific applications.

One promising area is the synthesis of derivatives with potential biological activity. For instance, research on structurally similar N-benzyl-3-methylbuten-2-enamides has demonstrated that substitutions on the benzyl (B1604629) ring can significantly influence their antibacterial properties. A study revealed that para-substituted derivatives, such as N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide, exhibit activity against Escherichia coli and Staphylococcus aureus. nih.gov The synthesis and structural determination of these compounds, primarily through single-crystal X-ray diffraction, provide a foundational methodology for creating and verifying new molecules based on the this compound scaffold. nih.gov

Future research will likely focus on creating a diverse library of this compound derivatives by introducing various functional groups at different positions on both the benzyl and the 3-methylbutanamide moieties. The goal will be to establish a comprehensive structure-activity relationship (SAR) profile. This involves systematically altering the electronic and steric properties of the molecule to observe the impact on its interactions with biological targets or materials.

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

To gain a holistic understanding of this compound and its future derivatives, the integration of sophisticated experimental techniques with computational modeling is essential. This synergistic approach can elucidate the compound's conformational dynamics, electronic structure, and spectroscopic properties.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental findings. DFT calculations can predict stable conformations, vibrational frequencies (FTIR and Raman spectra), and NMR chemical shifts. This combined experimental and theoretical strategy has been successfully applied to other N-benzyl amides, revealing complex rotational equilibria in solution. Such studies provide a framework for investigating the conformational landscape of this compound, which is critical for understanding its molecular recognition properties.

Future investigations should aim to build accurate computational models of this compound and its derivatives. These models can then be validated against experimental data from techniques like X-ray crystallography and NMR spectroscopy, leading to a robust understanding of its structure-property relationships.

Development of Novel Methodologies for Synthesis and Structural Characterization

Innovation in synthetic organic chemistry will be pivotal in advancing the study of this compound. The development of more efficient, sustainable, and versatile synthetic routes is a key area of future research.

Currently, the synthesis of similar N-benzyl amides often involves the coupling of a carboxylic acid or its activated derivative with benzylamine (B48309). Research into novel catalytic systems and reaction conditions can improve yields, reduce waste, and allow for the synthesis of a wider range of derivatives. For example, the use of different coupling agents or catalysts could streamline the production of this compound and its analogues.

In terms of structural characterization, single-crystal X-ray diffraction is a powerful technique for unambiguously determining the three-dimensional structure of these molecules in the solid state. The crystal structures of para-substituted N-benzyl-3-methylbuten-2-enamides have been successfully determined, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov This technique will be indispensable for validating the structures of new derivatives and for providing data for computational models.

The table below summarizes the key structural parameters for a related compound, providing a reference for future characterization of this compound derivatives.

Compound NameMolecular FormulaCrystal SystemSpace Group
N-(4-hydroxybenzyl)-3-methylbut-2-enamideC12H15NO2MonoclinicP21/c
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideC16H23NO2TriclinicP-1
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideC15H21NO2MonoclinicP21/c

Deeper Understanding of Complex Molecular Mechanisms at the Atomic Level

A fundamental goal of future research will be to unravel the complex molecular mechanisms of this compound and its derivatives at the atomic level. This involves understanding how these molecules interact with their environment, be it a biological receptor, a solvent, or a material surface.

Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, will be instrumental. By modeling the interaction of this compound derivatives with specific protein targets, researchers can generate hypotheses about their potential biological activities. For this to be effective, the three-dimensional structure of the target protein is required, which can often be obtained from protein data banks.

Furthermore, analyzing the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, that govern the molecular recognition processes will be crucial. Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize these subtle yet significant interactions. Understanding these forces at an atomic level is key to designing derivatives with high specificity and affinity for their intended targets.

Future work in this area will likely involve a close feedback loop between computational predictions and experimental validation. For example, molecular docking might predict that a certain derivative binds strongly to a particular enzyme. This derivative would then be synthesized and tested experimentally to validate the computational hypothesis. This iterative process of design, synthesis, and testing is a powerful paradigm for the development of new functional molecules.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-methylbutanamide, and how can reaction efficiency be optimized?

N-Benzyl-3-methylbutanamide can be synthesized via a nucleophilic acyl substitution reaction. A typical approach involves reacting 3-methylbutanoyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is often used as a base to scavenge HCl. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of benzylamine to acyl chloride) and maintaining low temperatures (0–5°C) to minimize side reactions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the amide bond formation (e.g., absence of acyl chloride peaks, presence of benzyl protons at δ ~4.3–4.5 ppm).
  • IR Spectroscopy : A strong absorption band near 1650 cm⁻¹ (amide C=O stretch) and N-H stretch (3300–3200 cm⁻¹).
  • Mass Spectrometry (GC-MS/LC-MS) : To verify molecular ion peaks (e.g., m/z ≈ 205 for C₁₂H₁₅NO).
    Elemental analysis (C, H, N) further validates purity .

Q. What are common solubility and stability challenges for this compound in experimental settings?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperatures (4°C vs. room temperature) are recommended. Degradation studies using HPLC can identify hydrolytic susceptibility, particularly under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For instance, studying the amide’s coordination potential with transition metals (e.g., Pd, Ni) aids in designing catalytic C–H functionalization reactions .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?

Discrepancies may arise from solvent effects, concentration, or impurities. Standardized protocols (e.g., using deuterated chloroform vs. DMSO-d₆) and spiking experiments with authentic samples can validate assignments. Cross-referencing with crystallographic data (if available) resolves ambiguities .

Q. How does this compound interact with biological targets, and what assays are suitable for efficacy studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. In vitro assays like fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with proteins. Toxicity screening using cell viability assays (MTT/XTT) and metabolic stability studies (e.g., liver microsomes) are critical for pharmacological applications .

Methodological Design and Data Analysis

Q. How to design kinetic studies for this compound’s hydrolysis under varying conditions?

Use pseudo-first-order kinetics by maintaining excess H₂O or acid/base. Monitor reaction progress via HPLC/UV-Vis at timed intervals. Activation energy (Eₐ) is derived from Arrhenius plots (ln k vs. 1/T). Compare half-lives (t₁/₂) across pH levels to identify degradation pathways .

Q. What statistical approaches are robust for analyzing variability in synthetic yields?

Multivariate analysis (e.g., ANOVA) identifies significant factors (temperature, solvent, catalyst). Design of Experiments (DoE) software (e.g., Minitab) optimizes parameters via response surface methodology (RSM). Replicate experiments (n ≥ 3) minimize random error .

Emerging Research Directions

Q. Can this compound serve as a directing group in transition-metal catalysis?

The benzylamide moiety may act as a bidentate ligand. Testing coordination in Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or C–H activation (e.g., ortho-arylation) under inert conditions could reveal catalytic utility. X-ray crystallography of metal complexes confirms binding modes .

Q. How to integrate this compound into polymer/materials science applications?

Evaluate its role as a monomer in polyamide synthesis via step-growth polymerization. Thermal stability (TGA/DSC) and mechanical properties (tensile testing) characterize material performance. Functionalization with photoactive groups (e.g., azobenzene) enables stimuli-responsive behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.